molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No.: B073530
CAS No.: 1117-97-1
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Scientific Research Applications

N,O-Dimethylhydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N,O-Dimethylhydroxylamine primarily targets the formation of 'Weinreb amides’ . Weinreb amides are a type of chemical compound used in organic synthesis, particularly in the synthesis of ketones .

Mode of Action

This compound interacts with its targets through a process known as methylation . This involves the transfer of a methyl group (CH3) from the this compound to the target molecule . The methylation process is facilitated by a methylating agent such as dimethyl sulfate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Weinreb ketone synthesis . This pathway involves the conversion of Weinreb amides into ketones . This compound plays a crucial role in this pathway by facilitating the formation of Weinreb amides, which are then used as precursors for ketone synthesis .

Result of Action

The primary result of this compound’s action is the formation of Weinreb amides . These compounds are valuable in organic synthesis, particularly in the synthesis of ketones . Therefore, the action of this compound can facilitate the production of a wide range of ketone compounds, which have various applications in fields such as pharmaceuticals and agrochemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the methylation process is facilitated by a methylating agent such as dimethyl sulfate . Additionally, the compound is sensitive to hygroscopic conditions , which means that it can absorb moisture from the environment, potentially affecting its stability and efficacy. Therefore, it’s important to store this compound under appropriate conditions to ensure its effectiveness .

Safety and Hazards

N,O-Dimethylhydroxylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

N,O-Dimethylhydroxylamine is used in the synthesis of 2-acyloxazoles from 2-oxazolemagnesium chloride . It is also used in amide coupling reactions to form Weinreb amides, which are useful in the Weinreb ketone synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,O-Dimethylhydroxylamine can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The resulting product is then liberated by acid hydrolysis and neutralization .

Industrial Production Methods: In industrial settings, this compound hydrochloride is typically produced by first obtaining a crude product with a purity of ≤95%. This crude product is then purified through recrystallization using methanol. If recrystallization is not feasible, the crude product is dissolved in water, neutralized with a base, and distilled to separate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N,O-Dimethylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oximes.

    Reduction: Primary amines.

    Substitution: Weinreb amides.

Comparison with Similar Compounds

Uniqueness: N,O-Dimethylhydroxylamine is unique due to its dual functionality, having both a methoxy and a methyl group attached to the nitrogen atom. This dual functionality makes it particularly useful in the formation of Weinreb amides, which are versatile intermediates in organic synthesis .

Properties

IUPAC Name

N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPYFLIYNGWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7NO
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DSSTOX Substance ID

DTXSID5051577
Record name N-Methoxymethylamine
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Molecular Weight

61.08 g/mol
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Boiling Point

42.4 °C
Record name N-Methoxymethylamine
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Vapor Density

379 mm Hg at 25 °C
Record name N-Methoxymethylamine
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Vapor Pressure

379.0 [mmHg]
Record name N-Methoxymethylamine
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Color/Form

Liquid

CAS No.

1117-97-1
Record name N,O-Dimethylhydroxylamine
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Record name Methanamine, N-methoxy-
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Record name N-METHOXYMETHYLAMINE
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-N-methoxy-N-methylpyridine-2-carboxamide (3-2; 219 mg, 0.89 mmole) in dry THF (4 mL) was added diisobutylaluminum hydride (0.94 mL, 0.94 mmole, 1M solution in CH2Cl2) slowly at −78° C. After 3 hr the mixture was quenched with 1N HCl and stirred vigorously. After 4 hr the mixture was neutralized with 1M NaOH and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give 3-bromopyridine-2-carboxaldehyde and its animal with N,O-dimethylhydroxylamine as a mixture which was used in the next step without purification.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,O-Dimethylhydroxylamine?

A1: The molecular formula is C2H7NO, and the molecular weight is 61.10 g/mol. []

Q2: What are the key spectroscopic data for this compound?

A2: The 1H NMR spectrum shows signals at δ 2.12, 3.18, and 3.70 ppm. The 13C NMR spectrum displays signals at δ 19.58, 31.98, 60.86, and 171.59 ppm. Key IR absorptions are observed at 2950, 1670, 1410, and 1380 cm−1. []

Q3: How is this compound hydrochloride typically synthesized?

A3: A common method involves reacting Acetyl Chloride with commercially available this compound hydrochloride in pyridine, followed by distillation under reduced pressure. This method typically yields 65% of the desired product. [] A greener, industrial-scale method, detailed in a Chinese patent, uses less hazardous reagents and features milder reaction conditions. []

Q4: What is the primary application of this compound in organic synthesis?

A4: this compound is widely employed in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. [, , , ]

Q5: Why are Weinreb amides considered valuable in organic synthesis?

A5: Weinreb amides react with organometallic reagents to produce ketones without generating unwanted side products. This controlled reactivity arises from the formation of stable metal-chelated intermediates during the reaction. [, , , ]

Q6: Can this compound be used to synthesize other useful compounds besides Weinreb amides?

A6: Yes, it can be employed to create ureas [] and plays a role in forming alkoxy-substituted heterocycles when used in its bis(alkoxyamine) form. [] It also participates in the synthesis of 4,5-dihydro-1,2,3-triazole 2-oxides via its bisnitroso derivative. []

Q7: Are there specific advantages to using this compound for Weinreb amide synthesis compared to other methods?

A7: Several methods exist, each with advantages and limitations:

  • Direct from Carboxylic Acids: This one-pot approach using phosphorus trichloride in toluene is efficient, even for sterically hindered acids, and suitable for large-scale production. [] Another one-pot method utilizes trichloromethyl chloroformate and triethylamine, resulting in excellent yields. [, ]
  • Other Methods: Less conventional methods like using 4,6-pyrimidyl urethane with Grignard reagents [] or palladium-catalyzed cross-coupling with organostannanes [] exist, each with its own substrate scope and limitations.

Q8: Are there any challenges or limitations associated with using this compound for Weinreb amide synthesis?

A8: Yes, some methods require an excess of this compound hydrochloride and expensive coupling reagents. Additionally, certain procedures necessitate extended reaction times or complex purification steps. [, ]

Q9: Can you provide examples of specific reactions or applications where this compound has been successfully employed in the synthesis of complex molecules?

A9: Certainly! It has been successfully utilized in the total synthesis of natural products like amphidinolide O [] and lycopodium alkaloids. [] Additionally, it has been employed in the preparation of 11β HSD1 inhibitors, a class of pharmaceutical compounds. []

Q10: Are there specific handling precautions for this compound?

A10: Due to its potential for decomposition, this compound, particularly the free amine, should be handled with care. Standard laboratory safety procedures, including the use of a fume hood, are recommended. []

Q11: Does this compound have applications beyond organic synthesis?

A11: Yes, its use extends to biological systems. For instance, it is a key metabolite in the degradation pathway of the herbicide linuron. Certain bacteria can hydrolyze linuron, breaking it down into 3,4-dichloroaniline and this compound. [, , , , ] Further research has focused on the enzymes responsible for this hydrolysis, particularly in bacterial species like Variovorax and Sphingobium. [, ]

Q12: Has computational chemistry been applied to study this compound or its derivatives?

A12: Yes, computational studies have explored the conformational isomers of N-nitroso-dimethylhydroxylamine using NMR spectroscopy and density functional theory (DFT) calculations. [] Such studies provide insights into the molecule's structure, energetics, and reactivity.

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